Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)-
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Overview
Description
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids This compound is characterized by its long carbon chain and the presence of functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- typically involves multiple steps, starting from readily available precursors. One common method involves the transesterification of castor oil to produce methyl ricinoleate, followed by pyrolysis to yield heptanal and methyl undecenoate. The methyl undecenoate is then hydrolyzed to produce 10-undecenoic acid, which undergoes hydrobromination to form 11-bromoundecanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yields and purity. The key steps include transesterification, pyrolysis, hydrolysis, and hydrobromination, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of undecanoic acid, such as alcohols, ketones, and halogenated compounds. These products have diverse applications in different fields .
Scientific Research Applications
Undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(((3beta)-3,30-dihydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with cellular components. It is known to modulate fungal metabolism by affecting the expression of genes critical for virulence. The compound triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of polyamides.
10-Undecenoic acid: Used in the synthesis of various industrial chemicals and as a precursor in organic synthesis.
Undecanoic acid: Known for its antifungal properties and used in various therapeutic applications.
Uniqueness
Its ability to modulate fungal metabolism and its diverse applications in different fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
150840-36-1 |
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Molecular Formula |
C41H69NO5 |
Molecular Weight |
656.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H69NO5/c1-28(27-43)29-18-23-41(36(47)42-26-14-12-10-8-7-9-11-13-15-34(45)46)25-24-39(5)30(35(29)41)16-17-32-38(4)21-20-33(44)37(2,3)31(38)19-22-40(32,39)6/h29-33,35,43-44H,1,7-27H2,2-6H3,(H,42,47)(H,45,46)/t29-,30+,31-,32+,33-,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
PHUINIJKUQYVRI-OMDZWSJNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CO)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origin of Product |
United States |
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